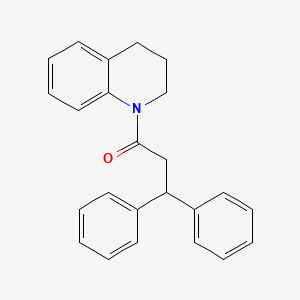
1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a complex organic compound that features a tetrahydroquinoline moiety linked to a diphenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Attachment of Diphenylpropanone: The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its cytotoxic effects on cancer cells.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one exerts its effects involves interactions with various molecular targets. For instance, its cytotoxic effects on cancer cells may be due to its ability to induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-3-(phenylthio)propan-1-one: This compound also features a diphenylpropanone structure and is studied for its cytotoxic effects.
1,2,3,4-Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline core and are known for their diverse biological activities.
Uniqueness
3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific combination of a tetrahydroquinoline moiety with a diphenylpropanone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H23NO/c26-24(25-17-9-15-21-14-7-8-16-23(21)25)18-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-14,16,22H,9,15,17-18H2 |
InChI Key |
ZNTPIPUFVWSMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one](/img/structure/B11179714.png)
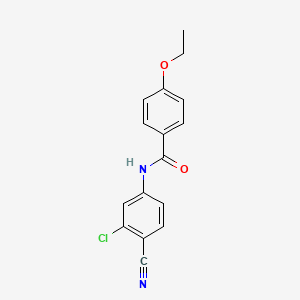
![2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179724.png)
![4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11179725.png)
![N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B11179726.png)
![2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide](/img/structure/B11179740.png)
![N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11179742.png)
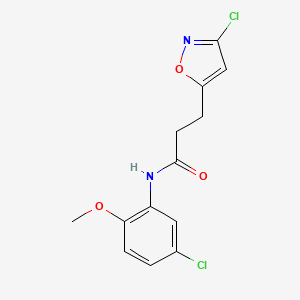
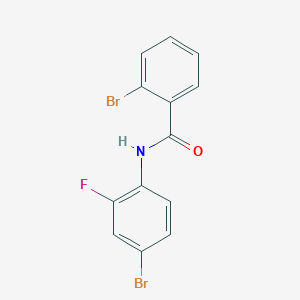

![2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179759.png)
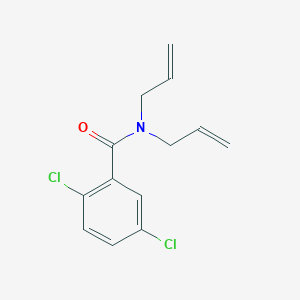
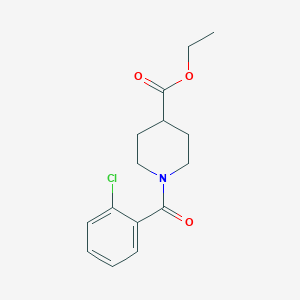
![2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11179777.png)
